molecular formula C6H6Br2N2 B3121291 2,3-Bis(bromomethyl)pyrazine CAS No. 282528-30-7

2,3-Bis(bromomethyl)pyrazine

Cat. No.: B3121291
CAS No.: 282528-30-7
M. Wt: 265.93 g/mol
InChI Key: JERYIUNYYNHLAO-UHFFFAOYSA-N
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Description

2,3-Bis(bromomethyl)pyrazine is a chemical compound with the molecular formula C6H6Br2N2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. The presence of bromomethyl groups at the 2 and 3 positions of the pyrazine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(bromomethyl)pyrazine typically involves the bromination of 2,3-dimethylpyrazine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions. The bromination proceeds via a free radical mechanism, resulting in the substitution of the methyl groups with bromomethyl groups.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and by-products.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(bromomethyl)pyrazine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other less reactive groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include azido, thioether, and ether derivatives of pyrazine.

    Oxidation: Products include pyrazine carboxylic acids or pyrazine dicarboxylic acids.

    Reduction: Products include 2,3-dimethylpyrazine or other reduced pyrazine derivatives.

Scientific Research Applications

2,3-Bis(bromomethyl)pyrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives and heterocyclic compounds.

    Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of biological pathways and interactions.

    Industry: It serves as a building block for the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,3-Bis(bromomethyl)pyrazine primarily involves its reactivity towards nucleophiles. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, leading to the formation of new chemical bonds and functional groups. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

    2,3-Dimethylpyrazine: Lacks the bromomethyl groups, making it less reactive towards nucleophiles.

    2,3-Dichloromethylpyrazine: Similar in structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.

    2,3-Dibromopyrazine: Contains bromine atoms directly attached to the pyrazine ring, resulting in different chemical properties.

Uniqueness: 2,3-Bis(bromomethyl)pyrazine is unique due to the presence of bromomethyl groups, which provide a versatile platform for various chemical modifications. This makes it a valuable intermediate in the synthesis of diverse pyrazine derivatives and other heterocyclic compounds.

Properties

IUPAC Name

2,3-bis(bromomethyl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERYIUNYYNHLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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